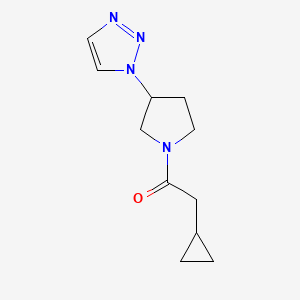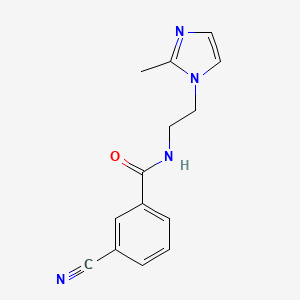
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.
作用机制
Target of Action
It’s worth noting that oxadiazole derivatives, which include 4-cyano-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been reported to exhibit various biological activities . These activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Given the diverse biological activities of oxadiazole derivatives, it’s likely that this compound affects multiple pathways .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .
生化分析
Biochemical Properties
It is known that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activities . These activities include anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic effects .
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity , suggesting that this compound may also have potential effects on cell proliferation and survival.
Molecular Mechanism
It is speculated that the compound may interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
Temporal Effects in Laboratory Settings
It is known that oxadiazole derivatives can exhibit significant performance differences over time .
Dosage Effects in Animal Models
The effects of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide at different dosages in animal models have not been reported in the literature. Other oxadiazole derivatives have shown good plasma exposure and partial blood-brain barrier penetration in mouse pharmacokinetic studies .
Metabolic Pathways
It is known that oxadiazole derivatives can be involved in various reactions, such as nucleophilic substitution .
Transport and Distribution
It is known that oxadiazole derivatives can exhibit favorable charge transport properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of acylhydrazines. One common method includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, catalytic Cu(OTf)2, and stoichiometric molecular I2 . Another method involves the cyclization of acylhydrazines using polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.
科学研究应用
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antioxidant, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photoluminescent properties.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and antioxidant agent makes it a valuable compound for further research and development .
属性
IUPAC Name |
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c17-10-11-6-8-12(9-7-11)14(21)18-16-20-19-15(22-16)13-4-2-1-3-5-13/h1-9H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYSKOGBXKIFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2612441.png)
![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine](/img/structure/B2612442.png)



![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)


![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)

